molecular formula C18H17N3O3S B1225515 N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No. B1225515
M. Wt: 355.4 g/mol
InChI Key: ATFLVBASRFUFAE-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a dimethoxybenzene.

Scientific Research Applications

Glutaminase Inhibition and Anticancer Potential Compounds structurally related to N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide have been investigated for their glutaminase inhibitory effects and potential in cancer treatment. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a core structural similarity, have shown promise in inhibiting kidney-type glutaminase (GLS), attenuating the growth of lymphoma cells in vitro and in mouse models (Shukla et al., 2012).

Cytotoxicity and Anticancer Activity N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-Phenylacetamide derivatives, closely related to the compound , have been synthesized and tested for their in-vitro cytotoxicity as potential anticancer agents. These derivatives demonstrated noteworthy cytotoxic activity against various cancer cell lines, including neuroblastoma, colon cancer, and prostate cancer (Mohammadi-Farani et al., 2014).

Synthesis of Derivatives for Various Applications The synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives highlights the versatility of compounds with similar structures. These derivatives have been prepared using carbodiimide condensation and are being explored for various pharmaceutical applications (Yu et al., 2014).

Anti-inflammatory and Analgesic Properties Research on similar thiadiazole derivatives has shown that they possess significant anti-inflammatory and analgesic properties. This suggests the potential of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide in the development of new anti-inflammatory and pain relief medications (Shkair et al., 2016).

properties

Product Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C18H17N3O3S/c1-23-13-8-9-14(15(11-13)24-2)17-20-21-18(25-17)19-16(22)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,19,21,22)

InChI Key

ATFLVBASRFUFAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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